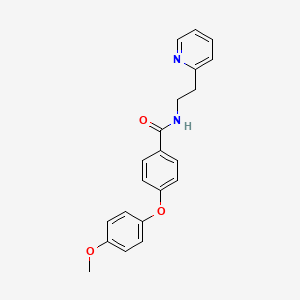
4-(4-methoxyphenoxy)-N-(2-pyridin-2-ylethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methoxyphenoxy)-N-(2-pyridin-2-ylethyl)benzamide, commonly known as MPPEB, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPPEB belongs to the class of benzamide derivatives and has been found to exhibit promising pharmacological properties.
Mécanisme D'action
The mechanism of action of MPPEB involves its interaction with various cellular targets. One of the primary targets is the protein kinase CK2, which plays a crucial role in cell proliferation and survival. MPPEB has been found to inhibit the activity of CK2, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
MPPEB has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, MPPEB has been found to exhibit anti-inflammatory properties and has been shown to reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using MPPEB in lab experiments is its specificity towards the target protein CK2. MPPEB has been found to exhibit high selectivity towards CK2, making it an ideal candidate for studying the role of CK2 in various cellular processes. However, one of the limitations of using MPPEB is its low solubility in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions that can be explored in the research of MPPEB. One of the areas of research can be the development of more potent and selective CK2 inhibitors based on the structure of MPPEB. Additionally, the role of MPPEB in other diseases such as neurodegenerative diseases and cardiovascular diseases can be explored. Furthermore, the development of novel drug delivery systems for MPPEB can improve its solubility and bioavailability, making it a more effective therapeutic agent.
Conclusion:
In conclusion, MPPEB is a synthetic compound that has shown promising pharmacological properties. Its potential therapeutic applications in various diseases have made it a subject of extensive research. The development of more potent and selective CK2 inhibitors based on the structure of MPPEB and the exploration of its role in other diseases can lead to the development of novel therapeutic agents.
Méthodes De Synthèse
The synthesis of MPPEB involves the reaction of 4-(4-methoxyphenoxy)benzoic acid with 2-(pyridin-2-yl)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds through an amide bond formation, resulting in the formation of MPPEB.
Applications De Recherche Scientifique
MPPEB has been extensively studied for its potential therapeutic applications in various diseases. One of the significant areas of research has been its role in treating cancer. Studies have shown that MPPEB can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Propriétés
IUPAC Name |
4-(4-methoxyphenoxy)-N-(2-pyridin-2-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-25-18-9-11-20(12-10-18)26-19-7-5-16(6-8-19)21(24)23-15-13-17-4-2-3-14-22-17/h2-12,14H,13,15H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHJCFJPWLAVSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NCCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-3-(2-methyl-1H-indol-1-yl)propanamide](/img/structure/B5904092.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(2-{[(4-methyl-1H-imidazol-5-yl)methyl]thio}ethyl)-2-pyrimidinamine trifluoroacetate](/img/structure/B5904093.png)
amino]methyl}-2-furyl)methanol](/img/structure/B5904102.png)
![4-fluoro-N-[2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)ethyl]benzamide](/img/structure/B5904109.png)
![2-{(2-furylmethyl)[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amino}butan-1-ol](/img/structure/B5904113.png)
![1-methyl-N-[(5-methyl-2-thienyl)methyl]-N-(pyridin-4-ylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B5904132.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-pyrimidinamine trifluoroacetate](/img/structure/B5904133.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-2-{4-[4-(methylamino)pyrimidin-2-yl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5904139.png)
![N-(2-{[benzyl(1,3-thiazol-2-ylmethyl)amino]methyl}quinolin-6-yl)acetamide](/img/structure/B5904159.png)
![1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N,N-bis(pyridin-3-ylmethyl)methanamine](/img/structure/B5904165.png)
![1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)methanamine](/img/structure/B5904171.png)
![5-ethyl-N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]-1,3-oxazole-4-carboxamide](/img/structure/B5904180.png)
![2-(1-{1-[3-(4-pyridinyl)propanoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)-2-propanol trifluoroacetate (salt)](/img/structure/B5904187.png)
![2-[(2-chlorobenzyl)thio]-N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]acetamide](/img/structure/B5904190.png)